AZ6102 is synthesized through a multi-step organic synthesis process that typically involves the construction of the core structure followed by functionalization to achieve the desired pharmacological properties. While specific synthetic routes may vary among manufacturers, they generally include:
Technical details regarding specific reagents and conditions are often proprietary but typically involve standard organic chemistry techniques such as coupling reactions, cyclization, and deprotection steps.
The molecular structure of AZ6102 features a complex arrangement that allows it to effectively inhibit tankyrases. The two-dimensional representation shows multiple rings and functional groups that contribute to its binding affinity.
AZ6102 primarily engages in biochemical interactions rather than classical chemical reactions. Its mechanism involves binding to the active site of tankyrases, inhibiting their enzymatic activity. The inhibition can be quantified using IC50 values:
This high potency indicates that AZ6102 effectively competes with natural substrates in the enzymatic reaction pathway .
AZ6102 acts by selectively inhibiting tankyrases, which are involved in the regulation of the Wnt signaling pathway. The mechanism can be summarized as follows:
This process results in reduced proliferation of cancer cells that rely on Wnt signaling for growth .
AZ6102 has significant potential in scientific research, particularly in cancer biology. Its applications include:
AZ6102 (C₂₅H₂₈N₆O; MW: 428.53 g/mol) is a synthetic pyrrolopyrimidinone derivative with defined stereochemistry. Its structure features a chiral piperazine ring with (3R,5S)-dimethyl configuration, critical for target binding. The molecule includes:
Stereochemical precision enhances binding to tankyrases (TNKS1/2), as confirmed by X-ray crystallography showing optimal fit in the NAD⁺-binding site [9]. Key identifiers:
Table 1: Structural and Physicochemical Properties of AZ6102
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₈N₆O |
Molecular Weight | 428.53 g/mol |
Stereocenters | (3R,5S)-dimethylpiperazine |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
XLogP | 5.5 |
Topological Polar Surface Area | 78.84 Ų |
AZ6102 is a dual inhibitor of tankyrases TNKS1 and TNKS2, with sub-nanomolar potency:
It exhibits >100-fold selectivity over other PARP family members:
Enzyme | IC₅₀ (μM) | Selectivity vs. TNKS1/2 | |
---|---|---|---|
PARP1 | 2.0 | 666-fold | |
PARP2 | 0.5 | 167-fold | |
PARP6 | >3 | >1,000-fold | [4] [9]. |
Functional assays in DLD-1 cells confirm Wnt pathway inhibition (IC₅₀ = 5 nM) through axin2 stabilization. Anti-proliferative effects are selective for β-catenin-dependent cancer lines (e.g., Colo320DM, GI₅₀ = 40 nM), with no activity in β-catenin-mutant HCT-116 cells [3] [8].
AZ6102 acts as a competitive antagonist of NAD⁺ at the catalytic domain of TNKS1/2. Structural insights reveal:
This mechanism increases axin stability by blocking TNKS-mediated PARsylation, thereby suppressing β-catenin-driven transcription [8] [10].
Table 2: Binding Affinities of AZ6102 Against PARP Family Enzymes
Target | IC₅₀ | Assay Type | Reference |
---|---|---|---|
TNKS2 | 1 nM | Enzymatic (NAD⁺ competition) | [5][9] |
TNKS1 | 3 nM | Enzymatic (NAD⁺ competition) | [5][9] |
PARP1 | 2.0 μM | Cell-free assay | [4][9] |
PARP2 | 0.5 μM | Cell-free assay | [4][9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7